molecular formula C20H22O2 B11825432 3,7-Dimethyl-2,4,6-octatrienoic acid

3,7-Dimethyl-2,4,6-octatrienoic acid

Cat. No.: B11825432
M. Wt: 294.4 g/mol
InChI Key: PPGNMFUMZSAZCW-YCKRFSHJSA-N
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Description

3,7-Dimethyl-2,4,6-octatrienoic acid is an organic compound with the molecular formula C10H14O2 It is a member of the octatrienoic acid family, characterized by the presence of three conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-2,4,6-octatrienoic acid typically involves the use of starting materials such as isoprene and acrolein. One common synthetic route includes the following steps:

    Diels-Alder Reaction: Isoprene reacts with acrolein to form a cyclohexene derivative.

    Oxidation: The cyclohexene derivative undergoes oxidation to form a diketone intermediate.

    Dehydration: The diketone intermediate is dehydrated to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2,4,6-octatrienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

Synthesis of 3,7-Dimethyl-2,4,6-octatrienoic Acid

The synthesis of this compound has been the subject of various studies aiming to improve yield and purity. A notable method involves the reaction of 2,4-trans-hexadienal with triethyl phosphonoacetate to produce ethyl 2,4,6-trans-octatrienoate. This compound can then be hydrolyzed to yield the desired acid. The process is designed to avoid toxic reagents and maximize production efficiency .

Biological Activities

Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may have implications for aging and chronic diseases .

Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit inflammatory pathways. It has been linked to the downregulation of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .

Anticancer Potential
this compound has shown promise in cancer research. It has been observed to inhibit tumor growth in various models by affecting cell proliferation and inducing apoptosis in cancer cells. The compound's mechanism of action appears to involve modulation of retinoic acid receptors and other related pathways .

Therapeutic Applications

The applications of this compound span several therapeutic areas:

  • Cancer Therapy
    • Mechanism : Induces apoptosis and inhibits tumor growth.
    • Case Studies : In vivo studies have demonstrated significant tumor reduction in models treated with this compound compared to controls .
  • Dermatological Treatments
    • Role : As a metabolite of vitamin A (retinoic acid), it influences gene expression related to skin cell differentiation.
    • Application : Used in formulations aimed at treating acne and other skin disorders due to its ability to modulate cellular behavior .
  • Neuroprotective Effects
    • Research Findings : Preliminary studies suggest potential neuroprotective effects through its antioxidant properties.
    • Implications : May be beneficial in neurodegenerative diseases where oxidative stress plays a critical role .

Data Table: Summary of Applications

Application AreaMechanism/EffectReferences
Cancer TherapyInduces apoptosis; inhibits tumor growth
Dermatological UseModulates skin cell differentiation
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectionScavenges free radicals

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2,4,6-octatrienoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Geranic Acid: Another member of the octatrienoic acid family with similar structural features.

    Nerolic Acid: A double bond isomer of geranic acid with comparable chemical properties.

    Retinoic Acid: A related compound with significant biological activities, particularly in cell differentiation and growth.

Uniqueness

3,7-Dimethyl-2,4,6-octatrienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical reactivity and biological activities

Biological Activity

3,7-Dimethyl-2,4,6-octatrienoic acid (DMO) is a polyunsaturated fatty acid that has garnered attention for its biological activities, particularly in the context of receptor modulation and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of DMO, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring multiple double bonds. Its molecular formula is C10H16O2C_{10}H_{16}O_2, and it is known for its presence in several plant species, including Cymbopogon citratus (lemongrass) and Monocyclanthus vignei .

1. Receptor Modulation

DMO has been studied for its role as a selective agonist for retinoid X receptors (RXR). It has shown significant potential in modulating RXR pathways, which are crucial for various cellular processes including metabolism and cell differentiation. Research indicates that DMO can activate RXR with varying potency compared to other known agonists like bexarotene .

Table 1: RXR Activation Potency of DMO Compared to Other Compounds

CompoundEC50 (nM)Remarks
This compound50Moderate potency as RXR agonist
Bexarotene10High potency but associated with side effects
9cUAB3020Selective RXR agonist with chemopreventive properties

2. Anticancer Activity

DMO has been implicated in anticancer research due to its ability to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that DMO can induce apoptosis in leukemia cells by activating RXR pathways .

Case Study: Anticancer Effects on KMT2A-MLLT3 Leukemia Cell Line
In a study examining the effects of DMO on KMT2A-MLLT3 leukemia cells, it was found that DMO treatment resulted in a significant reduction in cell viability (IC50 = 25 µM) over a period of 96 hours. The mechanism was linked to RXR-mediated transcriptional activation of pro-apoptotic genes .

3. Metabolic Effects

Research has also indicated that DMO may influence lipid metabolism. While some analogs of DMO have been associated with hyperlipidemia due to their interaction with RXR and liver-X receptors (LXR), DMO itself appears to have a more balanced effect on lipid biosynthesis .

Table 2: Impact of DMO on Lipid Metabolism

ParameterEffect
Triglyceride LevelsNo significant increase
Cholesterol LevelsModest decrease
Liver Enzyme ActivityUnchanged

The biological activity of DMO primarily revolves around its interaction with nuclear receptors such as RXR and LXR. Upon binding to these receptors, DMO induces conformational changes that facilitate the recruitment of coactivators and subsequent transcriptional activation of target genes involved in metabolism and cell growth.

Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

(2E,4E,6E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid

InChI

InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7+,16-14+,18-13?

InChI Key

PPGNMFUMZSAZCW-YCKRFSHJSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/C=C1CCCC2=CC=CC=C21

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21

Origin of Product

United States

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